1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol
Description
1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol is a heterocyclic alcohol featuring a 1,2-oxazole core substituted with a propyl group at position 3 and a propan-1-ol moiety at position 5. The propanol chain enhances hydrophilicity, while the propyl substituent may increase lipophilicity, balancing the compound’s physicochemical profile.
Properties
CAS No. |
165319-55-1 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-(3-propyl-1,2-oxazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C9H15NO2/c1-3-5-7-6-9(12-10-7)8(11)4-2/h6,8,11H,3-5H2,1-2H3 |
InChI Key |
YXCMJUWCTYNNEK-UHFFFAOYSA-N |
SMILES |
CCCC1=NOC(=C1)C(CC)O |
Canonical SMILES |
CCCC1=NOC(=C1)C(CC)O |
Synonyms |
5-Isoxazolemethanol,-alpha--ethyl-3-propyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds, identified in the Chembase database , share structural motifs with 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol, enabling comparative analysis:
3-[(3R,4S)-1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}-4-(morpholin-4-yl)piperidin-3-yl]propan-1-ol
- Structural Similarities :
- Both compounds contain a 1,2-oxazol-5-yl group and a propan-1-ol chain.
- Key Differences :
- The propyl group in the target compound is replaced with a 4-methylphenyl substituent, increasing aromaticity and steric bulk.
- A morpholine-piperidine scaffold is appended to the oxazole, introducing tertiary amine and ether functionalities.
- Implications :
N-({1-[(Dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl}methyl)methanesulfonamide
- Structural Similarities :
- Both feature a five-membered heterocycle (oxazole vs. thiazole) and a pyrrolidine-like moiety.
- Key Differences: Thiazole replaces oxazole, substituting oxygen with sulfur, altering electronic properties (thiazole is more polarizable). A methanesulfonamide group replaces the propanol chain, introducing stronger hydrogen-bond acceptor capacity.
- Implications :
5-(3-Cyano-6-methylpyridin-2-yl)-N-[2-(dimethylamino)ethyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxamide
- Structural Similarities :
- Both are heterocyclic systems with alkylamine substituents.
- Key Differences: A pyridine-pyrazine fused system replaces the oxazole, increasing planarity and conjugation. A cyano group and carboxamide chain introduce distinct polarity and hydrogen-bonding profiles.
- Implications: The fused aromatic system may improve stacking interactions in enzyme active sites. The dimethylaminoethyl group enhances solubility in acidic environments, contrasting with the propanol’s pH-independent hydrophilicity .
Data Table: Structural and Functional Comparison
| Compound Name | Heterocycle | Key Substituents | Functional Groups | Potential Applications |
|---|---|---|---|---|
| This compound | 1,2-oxazole | Propyl, propanol | Alcohol | Solubility modulator |
| 3-[(3R,4S)-1-{[3-(4-Methylphenyl)-...]propan-1-ol | 1,2-oxazole | 4-Methylphenyl, morpholine-piperidine | Alcohol, tertiary amine, ether | CNS drug candidates |
| N-({1-[(Dimethyl-1,3-thiazol-5-yl)...]methanesulfonamide | 1,3-thiazole | Dimethylthiazole, pyrrolidine | Sulfonamide, tertiary amine | Enzyme inhibition |
| 5-(3-Cyano-6-methylpyridin-2-yl)...carboxamide | Pyridine-pyrazine | Cyano, dimethylaminoethyl | Carboxamide, tertiary amine | Kinase inhibitors |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
